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Phosphatidylethanolamine - 1334474-30-4

Phosphatidylethanolamine

Catalog Number: EVT-463509
CAS Number: 1334474-30-4
Molecular Formula: C9H18NO8P
Molecular Weight: 299.21 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Phosphatidylethanolamine is a natural product found in Streptomyces roseicoloratus, Streptomyces sporangiiformans, and Vitis vinifera with data available.
Cephalin is a phospholipid with the polar ethanolamine found in phosphoester linkage to diacylglycerol.
Derivatives of phosphatidic acids in which the phosphoric acid is bound in ester linkage to an ethanolamine moiety. Complete hydrolysis yields 1 mole of glycerol, phosphoric acid and ethanolamine and 2 moles of fatty acids.
Overview

Phosphatidylethanolamine is an essential phospholipid found in biological membranes, particularly in eukaryotic cells. It plays a critical role in various cellular functions, including membrane structure and dynamics, cell signaling, and apoptosis. This compound is synthesized through multiple pathways, primarily the cytidine diphosphoethanolamine pathway and the decarboxylation of phosphatidylserine.

Source

Phosphatidylethanolamine is derived from the combination of ethanolamine and diacylglycerol or through the decarboxylation of phosphatidylserine. It is prevalent in various tissues, especially in the brain and liver, where it constitutes a significant portion of the total phospholipid content.

Classification

Phosphatidylethanolamine belongs to the class of phospholipids, which are characterized by a glycerol backbone, two fatty acid tails, and a phosphate group linked to an ethanolamine head group. It is classified under glycerophospholipids due to its structural components.

Synthesis Analysis

Methods

The synthesis of phosphatidylethanolamine can occur via several methods:

  1. CDP-Ethanolamine Pathway: This pathway involves several enzymatic steps:
    • Ethanolamine is phosphorylated by ethanolamine kinase to form phosphoethanolamine.
    • Phosphoethanolamine is then converted to cytidine diphosphoethanolamine by the action of CTP:phosphoethanolamine cytidylyltransferase.
    • Finally, cytidine diphosphoethanolamine reacts with diacylglycerol to produce phosphatidylethanolamine through ethanolaminephosphotransferase activity .
  2. Decarboxylation of Phosphatidylserine: This alternative pathway involves the enzymatic decarboxylation of phosphatidylserine to yield phosphatidylethanolamine. This reaction is catalyzed by phosphatidylserine decarboxylase .

Technical Details

The synthesis can be influenced by various factors such as substrate availability, enzyme activity, and cellular conditions. For example, in higher plants, a deficiency in specific enzymes can significantly affect phosphatidylethanolamine biosynthesis and subsequent cellular functions .

Molecular Structure Analysis

Structure

Phosphatidylethanolamine consists of a glycerol backbone esterified to two fatty acids and a phosphate group linked to an ethanolamine moiety. The general structure can be represented as follows:

  • Glycerol Backbone: Central carbon chain with hydroxyl groups.
  • Fatty Acid Chains: Typically unsaturated or saturated fatty acids attached at the sn-1 and sn-2 positions.
  • Ethanolamine Head Group: Attached to the phosphate group.

Data

The molecular formula for phosphatidylethanolamine is C20H39N2O8PC_{20}H_{39}N_{2}O_{8}P, with a molecular weight of approximately 403.5 g/mol. The compound exhibits amphipathic properties due to its hydrophilic head and hydrophobic tails, which are crucial for its role in membrane formation.

Chemical Reactions Analysis

Phosphatidylethanolamine participates in various biochemical reactions:

  1. Hydrolysis: Phosphatidylethanolamine can be hydrolyzed by specific lipases to release fatty acids and lysophosphatidylethanolamine.
  2. Transacylation: It can also undergo transacylation reactions where fatty acids are exchanged between different lipid molecules.
  3. Methylation: Phosphatidylethanolamine can be methylated to form phosphatidylcholine via the action of specific methyltransferases .

Technical Details

These reactions are essential for lipid remodeling and maintaining membrane integrity under varying physiological conditions.

Mechanism of Action

Phosphatidylethanolamine functions primarily in membrane dynamics and signaling:

  • Membrane Structure: It contributes to the bilayer structure of cellular membranes, influencing fluidity and permeability.
  • Cell Signaling: Phosphatidylethanolamine serves as a precursor for signaling molecules involved in apoptosis and cell growth regulation.
  • Protein Interactions: It interacts with various proteins, influencing their localization and function within cellular membranes .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a yellowish oily liquid or solid depending on purity.
  • Solubility: Soluble in organic solvents like chloroform and methanol but insoluble in water due to its hydrophobic fatty acid chains.

Chemical Properties

  • Stability: Relatively stable under physiological conditions but can undergo oxidation or hydrolysis when exposed to extreme pH or temperature.
  • Reactivity: Reacts with strong acids or bases; susceptible to enzymatic degradation by phospholipases.

Relevant Data or Analyses

The melting point varies based on the fatty acid composition but generally falls between 0°C and 50°C for different species .

Applications

Phosphatidylethanolamine has several scientific uses:

  1. Biochemical Research: Used as a model lipid in studies examining membrane dynamics, protein interactions, and lipid metabolism.
  2. Drug Delivery Systems: Its biocompatibility makes it suitable for formulating liposomes for drug delivery applications.
  3. Nutritional Supplements: Investigated for potential health benefits related to cognitive function and cellular health due to its role in membrane integrity.
Biosynthesis Pathways and Metabolic Regulation

De Novo Synthesis via the CDP-Ethanolamine (Kennedy) Pathway

The Kennedy pathway represents the primary route for de novo phosphatidylethanolamine (PE) synthesis in the endoplasmic reticulum. This three-step enzymatic process converts ethanolamine to PE via phosphorylated and cytidylylated intermediates:

  • Ethanolamine phosphorylation: Ethanolamine kinases (ETNK1/2) catalyze ATP-dependent phosphorylation to form phosphoethanolamine (pEtn)
  • Rate-limiting activation: CTP:phosphoethanolamine cytidylyltransferase (PCYT2) converts pEtn to CDP-ethanolamine, the pathway's committed step [1] [9]
  • Diacylglycerol conjugation: Ethanolamine phosphotransferase (EPT1/SELENOI) links CDP-ethanolamine to diacylglycerol (DAG) to yield PE

Enzymatic Regulation of ETNK and PCYT2

PCYT2 exhibits complex regulation through membrane lipid composition. Elevated diacylglycerol (DAG) or reduced phosphatidylcholine (PC) activates PCYT2 by promoting its translocation to nuclear membranes. Genetic disruption of PCYT2 in zebrafish causes embryonic lethality, while hypomorphic mutations reduce PE synthesis by 40-60% and impair etherlipid production, leading to neurological pathology [6] [9]. ETNPPL (ethanolamine phosphate phospholyase) negatively regulates this pathway by catabolizing pEtn, thereby decreasing PE synthesis and increasing the PC:PE ratio—a key factor in hepatic steatosis and mitochondrial dysfunction [1] [5].

Role of CTL1/2 in Ethanolamine Uptake

Choline-transporter-like proteins CTL1 (SLC44A1) and CTL2 (SLC44A2) mediate ethanolamine transport across plasma and mitochondrial membranes. These transporters exhibit overlapping specificity for choline and ethanolamine, creating metabolic competition. Impaired CTL function reduces ethanolamine availability for PE synthesis, particularly impacting tissues with high membrane turnover like brain and liver [8] [9].

Mitochondrial Phosphatidylserine Decarboxylase (PSD) Pathway

The mitochondrial PSD pathway generates PE through phosphatidylserine (PS) decarboxylation, producing over 30% of cellular PE in hepatocytes. This pathway involves:

  • PS synthesis in the ER via base-exchange enzymes (PSS1/2)
  • PS transfer to mitochondria at membrane contact sites
  • Decarboxylation by phosphatidylserine decarboxylase (PISD) in the inner mitochondrial membrane

PS Transport Mechanisms

PS transport occurs at mitochondria-associated ER membranes (MAMs) through non-vesicular mechanisms. While specific transfer proteins remain unidentified, lipid transfer proteins like ORP5/8 and VPS13D facilitate PS flux. Disrupted ER-mitochondria contact sites impair PS transfer and reduce mitochondrial PE synthesis, leading to fragmented cristae and defective oxidative phosphorylation [1] [4].

Compartment-Specific PE Pools

Mitochondrial-derived PE differs functionally from Kennedy pathway PE:

  • Mitochondrial PE: Enriched in cardiolipin synthesis and respiratory chain supercomplex assembly
  • ER-synthesized PE: Preferentially incorporated into VLDL and plasma membranesGenetic ablation of either pathway causes embryonic lethality in mice, demonstrating non-redundant functions. However, Pcyt2-deficient hepatocytes upregulate PSD activity by 30%, while Pisd mutants show compensatory Kennedy pathway induction [1] [2] [4].

Plasmalogen Biosynthesis and PE-Plasmalogen Homeostasis

Peroxisomal-Ether Lipid Synthesis

PE-plasmalogen biosynthesis initiates in peroxisomes through a conserved three-step process:

  • Dihydroxyacetone phosphate (DHAP) acylation by GNPAT
  • Alkylation by AGPS forming 1-alkyl-DHAP
  • Reduction to 1-alkyl-2-acyl-sn-glycerolThis intermediate migrates to the ER for incorporation into the Kennedy pathway, where EPT1 utilizes it to form plasmanyl-PE—the precursor for desaturation to plasmenyl-PE (vinyl-ether PE) [8].

Table 1: Enzymes in Ether Lipid Biosynthesis

EnzymeGeneSubcellular LocationFunction
Glyceronephosphate O-acyltransferaseGNPATPeroxisomesAcylates DHAP
Alkylglycerone phosphate synthaseAGPSPeroxisomesExchanges acyl for alkyl chain
Acyl/alkyl-DHAP reductasePEXRAPPeroxisomesReduces to 1-alkyl-2-acyl-sn-glycerol
Ethanolamine phosphotransferaseEPT1ERForms plasmanyl-PE from alkyl-acyl-glycerol
Plasmalogen synthaseTMEM189ERDesaturates plasmanyl-PE to plasmenyl-PE

Metabolic Crosstalk

PE-plasmalogens constitute 20-25% of total PE in neural tissues and influence membrane dynamics through several mechanisms:

  • Antioxidant protection: Vinyl-ether bonds scavenge reactive oxygen species at synaptic terminals
  • Membrane curvature: Enhanced hexagonal phase propensity facilitates vesicle fusion
  • Signal modulation: Plasmalogen-derived lipids regulate PKC and inflammatory responsesNotably, diacyl-PE and plasmalogen-PE pools exhibit reciprocal regulation. Pcyt2 mutations reduce plasmalogens by 70% while increasing diacyl-PE synthesis through compensatory mechanisms [6] [8].

Genetic Disorders of PE Biosynthesis

PCYT2-Associated Hereditary Spastic Paraplegia

Autosomal recessive PCYT2 mutations cause complex hereditary spastic paraplegia (SPG82) characterized by:

  • Progressive spastic paraparesis with peripheral neuropathy
  • Global developmental delay and epilepsy
  • Cerebral/cerebellar atrophy and thin corpus callosumPatient fibroblasts show 40-60% reduced CTP:phosphoethanolamine cytidylyltransferase activity and disrupted etherlipid homeostasis. Lipidomic analysis reveals:
  • 70% reduction in plasmalogen-PE species (p<0.001)
  • Increased phosphatidylcholine (PC) and phosphatidylserine (PS)
  • Abnormal very-long-chain fatty acid incorporationThe PCYT2 missense variant p.Arg237Gln impairs enzyme dimerization and membrane binding, confirming its hypomorphic nature [6] [8].

Liberfarb Syndrome and PISD Variants

Biallelic PISD mutations cause Liberfarb syndrome (OMIM #618889), a multisystem disorder featuring:

  • Early-onset retinal dystrophy and sensorineural deafness
  • Severe scoliosis and short stature (mean height Z-score: -7.5)
  • Microcephaly (OFC < -3 SD) and intellectual disabilityThe founder mutation c.904-12_904-3delCTATCACCAC causes exon skipping and reduces functional PISD by 80%. Mitochondria in patient fibroblasts display fragmented cristae and reduced OXPHOS capacity. Unlike SPG82, plasmalogen levels remain normal, but diacyl-PE is markedly decreased in mitochondrial membranes [4] [7] [10].

Table 2: Genetic Disorders of PE Biosynthesis

DisorderGeneInheritanceKey Phenotypic FeaturesBiochemical Hallmarks
SPG82 (HSP)PCYT2Autosomal recessiveSpastic paraplegia, developmental delay, epilepsy↓ Plasmalogens (70%), ↑ PC:PE ratio
Liberfarb syndromePISDAutosomal recessiveRetinal dystrophy, deafness, skeletal dysplasia↓ Mitochondrial PE, fragmented cristae
CONATOCSELENOIAutosomal recessiveAtaxia, optic atrophy, cognitive decline↓ Alkyl-acyl PE species, impaired myelination

Therapeutic Implications: Both disorders demonstrate pathway-specific vulnerabilities. SPG82 patients show potential responsiveness to alkylglycerol supplementation to bypass peroxisomal defects, while PISD-deficient cells improve mitochondrial function upon PE-containing liposome treatment [4] [8].

Properties

CAS Number

1334474-30-4

Product Name

Phosphatidylethanolamine

IUPAC Name

[(2R)-2-acetyloxy-3-[2-aminoethoxy(hydroxy)phosphoryl]oxypropyl] acetate

Molecular Formula

C9H18NO8P

Molecular Weight

299.21 g/mol

InChI

InChI=1S/C9H18NO8P/c1-7(11)15-5-9(18-8(2)12)6-17-19(13,14)16-4-3-10/h9H,3-6,10H2,1-2H3,(H,13,14)/t9-/m1/s1

InChI Key

CFWRDBDJAOHXSH-SECBINFHSA-N

SMILES

CC(=O)OCC(COP(=O)(O)OCCN)OC(=O)C

Canonical SMILES

CC(=O)OCC(COP(=O)(O)OCCN)OC(=O)C

Isomeric SMILES

CC(=O)OC[C@H](COP(=O)(O)OCCN)OC(=O)C

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